molecular formula C5H3ClN4 B13650879 3-Chloro-1H-pyrazolo[3,4-c]pyridazine

3-Chloro-1H-pyrazolo[3,4-c]pyridazine

Cat. No.: B13650879
M. Wt: 154.56 g/mol
InChI Key: ZFXCSYBGGNACFN-UHFFFAOYSA-N
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Description

3-Chloro-1H-pyrazolo[3,4-c]pyridazine is a heterocyclic compound that belongs to the family of pyrazolopyridazines These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1H-pyrazolo[3,4-c]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1H-pyrazole with a suitable chlorinating agent, such as thionyl chloride or phosphorus oxychloride, in the presence of a base like pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1H-pyrazolo[3,4-c]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-1H-pyrazolo[3,4-c]pyridazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Chloro-1H-pyrazolo[3,4-c]pyridazine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1H-pyrazolo[3,4-c]pyridazine
  • 3-Methyl-1H-pyrazolo[3,4-c]pyridazine
  • 3-Phenyl-1H-pyrazolo[3,4-c]pyridazine

Uniqueness

3-Chloro-1H-pyrazolo[3,4-c]pyridazine is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for the development of new chemical entities with diverse applications .

Properties

Molecular Formula

C5H3ClN4

Molecular Weight

154.56 g/mol

IUPAC Name

3-chloro-1H-pyrazolo[3,4-c]pyridazine

InChI

InChI=1S/C5H3ClN4/c6-4-3-1-2-7-9-5(3)10-8-4/h1-2H,(H,8,9,10)

InChI Key

ZFXCSYBGGNACFN-UHFFFAOYSA-N

Canonical SMILES

C1=CN=NC2=C1C(=NN2)Cl

Origin of Product

United States

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